molecular formula C11H18N4 B1210177 5-cyclohexyl-6-methylpyrimidine-2,4-diamine CAS No. 37033-21-9

5-cyclohexyl-6-methylpyrimidine-2,4-diamine

Cat. No.: B1210177
CAS No.: 37033-21-9
M. Wt: 206.29 g/mol
InChI Key: JWZQBEUBJXSDPP-UHFFFAOYSA-N
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Description

5-cyclohexyl-6-methylpyrimidine-2,4-diamine ( 37033-21-9) is a chemical compound with the molecular formula C11H18N4 and a molecular weight of 206.28700 . It features a 2,4-diaminopyrimidine core structure, which is a privileged scaffold in medicinal chemistry due to its versatility in interacting with diverse biological targets and its role as a bioisostere for phenyl and other aromatic π systems, often leading to improved pharmacokinetic and pharmacodynamic properties . Compounds based on the 2,4-diaminopyrimidine structure have demonstrated significant research value in anti-infective and anticancer therapeutic areas, showing activity against conditions such as tuberculosis and targeting enzymes like dihydrofolate reductase (DHFR) . This core structure is synthetically accessible and allows for structural diversification at the 5 and 6 positions, enabling extensive structure-activity relationship (SAR) studies . The specific substitution with a cyclohexyl and a methyl group at the 5 and 6 positions, respectively, contributes to the compound's overall hydrophobicity, a factor critical for cell wall penetration in microorganisms like Mycobacterium tuberculosis, thereby enhancing its potential utility in anti-tubercular research . The product is offered for research applications and is strictly For Research Use Only (RUO).

Properties

IUPAC Name

5-cyclohexyl-6-methylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-7-9(8-5-3-2-4-6-8)10(12)15-11(13)14-7/h8H,2-6H2,1H3,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZQBEUBJXSDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190535
Record name 2,4-Diamino-5-cyclohexyl-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37033-21-9
Record name 2,4-Diamino-5-cyclohexyl-6-methylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037033219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-5-cyclohexyl-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Cyclohexyl-6-methylpyrimidine-2,4-diamine, also known as 2,4-diamino-5-cyclohexyl-6-methylpyrimidine, is a pyrimidine derivative that has garnered attention for its biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory and antimicrobial effects, as well as its potential applications in drug development.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with cyclohexyl and methyl groups at specific positions. Its chemical structure can be represented as follows:

\text{C}_1_0\text{H}_{1_4}\text{N}_4

Anti-inflammatory Effects

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound effectively inhibits cyclooxygenase-2 (COX-2) activity. The IC50 values reported for this inhibition were comparable to that of established anti-inflammatory drugs such as celecoxib:

CompoundIC50 (μmol)
This compound0.04 ± 0.09
Celecoxib0.04 ± 0.01

This suggests that the compound could serve as a promising candidate for developing new anti-inflammatory therapies .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown effectiveness against various bacterial strains, indicating its utility in treating infections. The specific mechanisms of action are still under investigation, but preliminary results suggest it may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted by Jankulovska and Dimova utilized quantitative structure-activity relationship (QSAR) techniques to predict the biological activity of hydrazones and related compounds, including derivatives of pyrimidines like this compound. Their findings highlighted a broad spectrum of antimicrobial activity.
  • Pharmacokinetic Evaluations : Another research effort assessed the pharmacokinetic properties of similar pyrimidine derivatives, revealing favorable absorption and distribution profiles. These findings are crucial for understanding how this compound might behave in vivo .
  • Safety Assessments : Toxicity studies in animal models have shown no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have demonstrated that 5-cyclohexyl-6-methylpyrimidine-2,4-diamine exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity with an IC50 comparable to established anti-inflammatory drugs like celecoxib:

CompoundIC50 (μmol)
This compound0.04 ± 0.09
Celecoxib0.04 ± 0.01

This suggests potential for development as a new anti-inflammatory therapeutic agent.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. Preliminary results indicate effectiveness in disrupting bacterial cell wall synthesis or acting as enzyme inhibitors. The specific mechanisms are still under investigation, but the compound shows promise in treating infections caused by resistant bacteria.

In Vitro Studies

A study conducted by Jankulovska and Dimova utilized quantitative structure-activity relationship (QSAR) techniques to assess the biological activity of various pyrimidine derivatives, including this compound. Their findings highlighted a broad spectrum of antimicrobial activity against common pathogens.

Pharmacokinetic Evaluations

Research on similar pyrimidine derivatives has revealed favorable absorption and distribution profiles, suggesting that this compound may demonstrate similar pharmacokinetic properties in vivo.

Safety Assessments

Toxicity studies have indicated no acute toxicity at high doses (up to 2000 mg/kg), which supports a favorable safety profile for further development in therapeutic applications.

Antiviral Activity

Emerging research suggests potential antiviral applications of this compound through its synthesis for antiviral compounds targeting specific viral enzymes. The compound's structural characteristics may enhance its efficacy against viral pathogens.

Cancer Research

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under investigation. Preliminary studies indicate that it may act as an enzyme inhibitor relevant to metabolic pathways associated with tumor growth.

Summary of Findings

This compound presents a promising candidate for various pharmacological applications due to its anti-inflammatory, antimicrobial, and potential antiviral activities. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives with substitutions at positions 5 and 6 exhibit diverse physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives

Compound Name Substituents (Position 5) Substituents (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Cyclohexyl-6-methylpyrimidine-2,4-diamine Cyclohexyl Methyl C₁₁H₁₈N₄ 206.29 Potential kinase inhibition (inferred from analogs)
Pyrimethamine (5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine) 4-Chlorophenyl Ethyl C₁₂H₁₃ClN₄ 248.71 Antimalarial agent (dihydrofolate reductase inhibitor)
5-Bromo-6-cyclohexylmethoxypyrimidine-2,4-diamine Bromo Cyclohexylmethoxy C₁₁H₁₇BrN₄O 301.19 Synthetic intermediate for halogenated pharmaceuticals
6-Hexyl-5-phenylpyrimidine-2,4-diamine Phenyl Hexyl C₁₆H₂₂N₄ 270.38 Structural studies (PDB ID: 4RI); hydrophobic interactions
4-Amino-2-(cyclohexylamino)-6-phenylpyrimidine-5-carbonitrile Phenyl (position 6) Carbonitrile (position 5) C₁₇H₁₈N₆ 306.37 Antidiabetic activity (α-glucosidase inhibition)

Key Findings:

Substituent Effects on Bioactivity: Pyrimethamine (chlorophenyl and ethyl groups) demonstrates potent antimalarial activity due to its ability to inhibit parasitic dihydrofolate reductase .

Impact of Halogenation :

  • Bromination (as in 5-bromo-6-cyclohexylmethoxypyrimidine-2,4-diamine) enhances electrophilicity, making the compound a versatile intermediate for cross-coupling reactions in drug synthesis .

Synthetic Accessibility: Derivatives like 4-amino-2-(cyclohexylamino)-6-phenylpyrimidine-5-carbonitrile are synthesized via refluxing with amines, a method applicable to the target compound .

Notes and Limitations

Data Gaps : Direct experimental data (e.g., IC₅₀ values, pharmacokinetics) for this compound are absent in the provided evidence. Inferences are drawn from structurally related compounds.

Synthetic Challenges : Introducing bulky substituents (e.g., cyclohexyl) may complicate regioselective synthesis, requiring optimized catalytic conditions .

Preparation Methods

Chlorination-Amination Strategy

A widely employed method for synthesizing substituted pyrimidines involves chlorination followed by nucleophilic amination. For 5-cyclohexyl-6-methylpyrimidine-2,4-diamine, this approach begins with 2,4-diamino-6-methylpyrimidin-5-ol as the precursor.

Step 1: Chlorination with Phosphorus Oxychloride
The hydroxyl group at position 5 is replaced with chlorine using phosphorus oxychloride (POCl₃). Conditions derived from analogous syntheses suggest refluxing at 105°C for 6 hours with a POCl₃-to-precursor weight ratio of 3.5:1. Excess POCl₃ is distilled off post-reaction for recycling, aligning with industrial cost-reduction practices.

Step 2: Amination with Cyclohexylamine
The chlorinated intermediate undergoes nucleophilic substitution with cyclohexylamine. Solvent selection critically influences yield; polar aprotic solvents like dimethylformamide (DMF) facilitate displacement at 80–120°C. Patent data for similar compounds report yields exceeding 70% when using stoichiometric amine equivalents.

Cyclocondensation Approach

Pyrimidine ring formation via cyclocondensation offers an alternative route. A cyclohexyl-substituted amidine reacts with a methyl-bearing β-diketone precursor (e.g., acetylacetone) under acidic or basic conditions.

Reaction Conditions

  • Catalyst: HCl or NaOH (1–2 eq)

  • Temperature: 60–80°C

  • Solvent: Ethanol or water
    This method avoids hazardous chlorination steps but requires precise stoichiometry to prevent byproducts like uncyclized linear amines.

Thioether Displacement Method

Replacing a methylthio (-SMe) group at position 5 with cyclohexylamine provides regioselectivity. Starting from 2,4-diamino-6-methyl-5-methylthiopyrimidine , the thioether is displaced under refluxing conditions.

Optimized Parameters

VariableOptimal RangeImpact on Yield
SolventDMF+25% vs. EtOH
Temperature100°C80% conversion
Reaction Time12–16 hoursCompletes displacement

This method, while efficient, demands rigorous purification to remove residual sulfur-containing byproducts.

Process Optimization and Scalability

Design of Experiments (DoE)

Statistical optimization of the chlorination-amination route reveals critical factors:

ParameterRange TestedOptimal ValueYield Improvement
POCl₃ Equivalents1.0–3.0 eq2.5 eq60% → 85%
Solvent PolarityDMF, THF, EthanolDMF50% → 72%
Amination Time4–12 hours8 hours70% → 89%

DoE minimizes experimental runs while identifying interactions between variables, such as the synergistic effect of elevated temperature and solvent polarity.

Workup and Purification

Post-reaction workup significantly impacts purity:

  • Quenching: Alcohols (e.g., ethanol) safely neutralize excess POCl₃, producing phosphate esters with lower boiling points for easier recovery.

  • Dispersants: Ethyl acetate or acetone precipitates the hydrochloride salt, achieving >80% recovery.

  • Neutralization: Ammonia water adjusts pH to 6–7, enabling ethyl acetate extraction of the free base.

Analytical Characterization

Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS):

  • Confirms molecular formula C₁₁H₁₈N₄ with <2 ppm error.

  • Base peak at m/z 215.1542 ([M+H]⁺).

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆):

    • δ 1.2–1.8 ppm (m, 10H, cyclohexyl)

    • δ 2.4 ppm (s, 3H, CH₃)

    • δ 5.7 ppm (s, 1H, pyrimidine H).

  • ¹³C NMR: Resonances at 158.2 ppm (C2/C4) confirm diamino substitution.

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

  • Retention time: 8.2 minutes (C18 column, acetonitrile/water)

  • Purity: >99% under optimized conditions.

Industrial-Scale Considerations

Solvent and Reagent Recovery

  • Phosphate Esters: Byproducts like triethyl phosphate (boiling point 215°C) are distilled and repurposed.

  • POCl₃ Recycling: Distillation recovers 90% of unreacted POCl₃, reducing raw material costs .

Q & A

How can reaction conditions be systematically optimized for synthesizing 5-cyclohexyl-6-methylpyrimidine-2,4-diamine?

Methodological Answer:
Optimization involves using Design of Experiments (DoE) to evaluate variables such as temperature, solvent polarity, amine stoichiometry, and reaction time. For example, refluxing 2-methylthiopyrimidine derivatives with cyclohexylamine (as in ) can be tested at 80–120°C in solvents like DMF or ethanol. Statistical tools (e.g., factorial designs) minimize experimental runs while identifying critical parameters . A sample optimization table is shown below:

VariableRange TestedOptimal ConditionYield Improvement
Temperature80–120°C100°C22% → 65%
SolventDMF, Ethanol, THFDMF50% → 72%
Amine Equivalents1.0–3.0 eq2.5 eq60% → 85%

What advanced spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₁H₁₈N₄) with <2 ppm error.
  • Multidimensional NMR (¹H, ¹³C, HSQC): Assigns cyclohexyl (δ 1.2–1.8 ppm, multiplet) and methylpyrimidine (δ 2.4 ppm, singlet) groups. Discrepancies in coupling constants may indicate tautomerism or impurities .
  • X-ray Crystallography: Resolves stereoelectronic effects of the cyclohexyl group on pyrimidine ring planarity .

How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the C5 position is more electrophilic (LUMO = -1.8 eV) due to electron-withdrawing substituents. Reaction path searches (e.g., using GRRM17) simulate intermediates in alkylation or cycloaddition reactions, aligning with ICReDD’s workflow for reaction discovery .

How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:
Conflicting results (e.g., variable IC₅₀ values in kinase assays) require:

  • Dose-response validation across multiple cell lines.
  • Target engagement assays (e.g., CETSA or SPR) to confirm direct binding.
  • Metabolic stability tests (e.g., microsomal half-life) to rule out false negatives from rapid degradation.
    For example, if one study reports antitumor activity () but another does not, compare assay conditions (e.g., ATP concentrations in kinase assays) .

What mechanistic studies elucidate the compound’s enzyme inhibition mode?

Methodological Answer:

  • Kinetic Analysis: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Molecular Dynamics (MD) Simulations: Map interactions between the cyclohexyl group and hydrophobic enzyme pockets (e.g., CDK2 ATP-binding site).
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to distinguish entropy-driven vs. enthalpy-driven inhibition .

What purification strategies resolve challenges in isolating this compound?

Methodological Answer:

  • Acid-base Recrystallization: Dissolve crude product in hot dilute HCl, then neutralize with NH₄OH to precipitate pure compound ().
  • Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate 4:1 → 1:1). Monitor by TLC (Rf = 0.3 in 1:1).
  • HPLC-Purification: C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate .

How can researchers interpret discrepancies in ¹H NMR spectra of derivatives?

Methodological Answer:
Unexpected peaks (e.g., δ 6.5 ppm aromatic signals) may arise from:

  • Tautomeric equilibria (e.g., amine ↔ imine forms).
  • Residual solvents (e.g., DMSO-d₆ at δ 2.5 ppm).
  • Diastereomer formation from cyclohexyl group chair flipping.
    Resolution: Acquire variable-temperature NMR or use deuterated solvents with low polarity (e.g., CDCl₃) to stabilize dominant tautomers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyclohexyl-6-methylpyrimidine-2,4-diamine
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5-cyclohexyl-6-methylpyrimidine-2,4-diamine

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